molecular formula C10H10N2O B2398235 1-Methoxyisoquinolin-5-amine CAS No. 72678-02-5

1-Methoxyisoquinolin-5-amine

Cat. No. B2398235
CAS RN: 72678-02-5
M. Wt: 174.203
InChI Key: WMABIBWLZLPHKF-UHFFFAOYSA-N
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Description

1-Methoxyisoquinolin-5-amine, also known as 1-MIA, is a nitrogen-containing organic compound. It has a molecular weight of 174.2 .


Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate, and subsequent ring closure, is reported .


Molecular Structure Analysis

The molecular formula of 1-Methoxyisoquinolin-5-amine is C10H10N2O . The InChI code is 1S/C10H10N2O/c1-13-10-8-3-2-4-9 (11)7 (8)5-6-12-10/h2-6H,11H2,1H3 .


Physical And Chemical Properties Analysis

1-Methoxyisoquinolin-5-amine is a powder with a melting point of 56-60 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Biogenic Amine Transporters and Cocaine Addiction

1-Methoxyisoquinolin-5-amine, while not directly mentioned, relates closely to research on the neurochemical effects of substances that influence biogenic amine transporters (BATs). These transporters are essential for the reuptake of neurotransmitters such as dopamine (DA) and serotonin (5-HT), which play significant roles in mood regulation, addiction, and other central nervous system functions. Research indicates that substances affecting BATs, including cocaine and certain therapeutic agents, can profoundly impact DA and 5-HT levels. The withdrawal from cocaine, for instance, leads to a dual deficit in synaptic DA and 5-HT levels, suggesting the potential therapeutic significance of compounds that can simultaneously influence both neurotransmitter systems. Nonselective BAT substrates that can release both DA and 5-HT may offer new avenues for treating cocaine addiction by normalizing these neurotransmitter systems without the high abuse potential associated with selective dopamine release stimulants (Rothman, Blough, & Baumann, 2006).

Antioxidant Activity and Neuroprotection

Research into antioxidants has also highlighted the potential neuroprotective properties of compounds like 1-Methoxyisoquinolin-5-amine. Antioxidants play a crucial role in mitigating oxidative stress, a condition associated with various neurodegenerative diseases and aging. The study of antioxidant mechanisms, including those of melatonin and its metabolites, has provided insights into how certain compounds can scavenge harmful free radicals and reactive species, offering protection against molecular damage. These findings support the exploration of antioxidants for their therapeutic potential in conditions like Parkinson's disease, Alzheimer's disease, and spinal cord injuries, where oxidative stress contributes to pathogenesis (Reiter et al., 2008).

Chemotherapeutic Applications in Cancer Treatment

The search for effective cancer treatments has also brought attention to the role of compounds similar to 1-Methoxyisoquinolin-5-amine. In the context of advanced colorectal cancer, the most active single agent remains 5-fluorouracil (5-FU), with efforts ongoing to enhance its efficacy through combination with other agents. The exploration of novel agents and combinations aims to improve patient survival rates and quality of life. This area of research underscores the ongoing need to identify and develop more effective and less toxic therapeutic options for cancer treatment (Abbruzzese & Levin, 1989).

Safety And Hazards

The safety information for 1-Methoxyisoquinolin-5-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methoxyisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-8-3-2-4-9(11)7(8)5-6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMABIBWLZLPHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxyisoquinolin-5-amine

CAS RN

72678-02-5
Record name 1-methoxyisoquinolin-5-amine
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